2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
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Overview
Description
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, affecting cellular processes .
Mode of Action
It’s suggested that similar compounds may inhibit certain enzymes, disrupting normal cellular functions .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Related compounds have been shown to cause changes in cellular processes, potentially leading to cell death .
Preparation Methods
The synthesis of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as tetrabutylammonium fluoride (Bu4NF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Scientific Research Applications
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine has several applications in scientific research:
Comparison with Similar Compounds
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine can be compared with other pyrimidine derivatives such as:
2-Chloro-4-(trifluoromethyl)pyrimidine: This compound also exhibits significant biological activity but differs in its fluorine substitution pattern.
2-Chloro-4-(dimethylamino)benzaldehyde: While structurally similar, this compound has different functional groups that confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClFN3/c1-11(2)5-4(8)3-9-6(7)10-5/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHFDFGUSBMVOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365658 |
Source
|
Record name | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355829-23-1 |
Source
|
Record name | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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